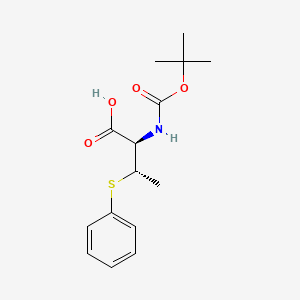![molecular formula C6H4ClN3 B1521739 2-Cloro-5H-pirrolo[3,2-d]pirimidina CAS No. 1119280-66-8](/img/structure/B1521739.png)
2-Cloro-5H-pirrolo[3,2-d]pirimidina
Descripción general
Descripción
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de 2-Cloro-5H-pirrolo[3,2-d]pirimidina han mostrado resultados prometedores en la investigación anticancerígena . Estos compuestos se probaron in vitro contra siete líneas celulares de cáncer humano seleccionadas, incluidas MCF7, A549, HCT116, PC3, HePG2, PACA2 y BJ1 . Algunos compuestos mostraron una actividad significativa, particularmente contra la línea celular MCF7 .
Inducción de Apoptosis
También se ha encontrado que estos compuestos inducen la apoptosis (muerte celular programada) en las células cancerosas . Este es un mecanismo crucial en el tratamiento del cáncer, ya que conduce a la muerte de las células cancerosas .
Arresto del Ciclo Celular
Se ha encontrado que ciertos derivados de this compound causan arresto del ciclo celular en la fase G1/S en las células MCF7 . Esto evita que las células se dividan y proliferen, inhibiendo así el crecimiento del cáncer .
Fragmentación del ADN
Se ha observado que algunos de estos compuestos aumentan el porcentaje de ADN fragmentado en las células MCF7 tratadas . Este es otro mecanismo a través del cual estos compuestos ejercen sus efectos anticancerígenos .
Inhibición de la Quinasa
Los derivados de pirrolo[2,3-d]pirimidina se han descubierto como posibles inhibidores de quinasas multidiana . Han mostrado una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 . Esto los convierte en candidatos potenciales para el desarrollo de nuevos terapéuticos anticancerígenos .
Activación de Proteínas Proapoptóticas
Se ha encontrado que estos compuestos aumentan la actividad de proteínas proapoptóticas como la caspasa-3 y Bax . Al mismo tiempo, disminuyen la actividad de proteínas antiapoptóticas como Bcl-2 . Esta acción dual mejora sus efectos anticancerígenos .
Mecanismo De Acción
Target of Action
It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .
Mode of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .
Biochemical Pathways
Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .
Action Environment
It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of diabetes .
Cellular Effects
The cellular effects of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are quite significant. It has been found to exhibit potent cytotoxic effects against various human cancer cell lines . For example, certain derivatives of this compound were found to be highly active against MCF7 cells, a type of breast cancer cell .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to bind with high affinity to the Bcl2 anti-apoptotic protein . This interaction leads to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and the down-regulation of anti-apoptotic genes such as Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrrolo[3,2-d]pyrimidines can interact with a broad range of biological components, including enzymes, peptides, and metabolites .
Propiedades
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119280-66-8 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
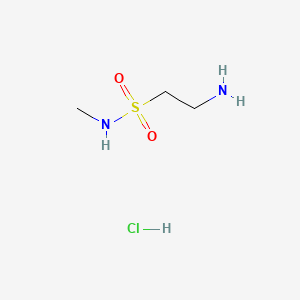
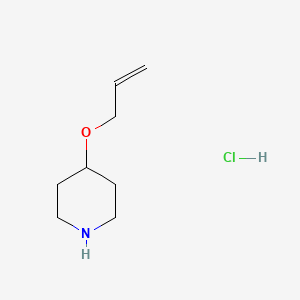
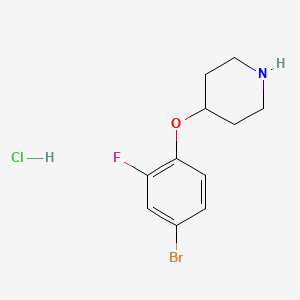
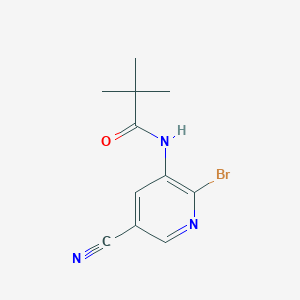
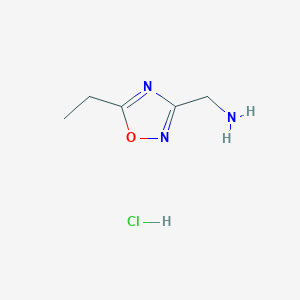
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
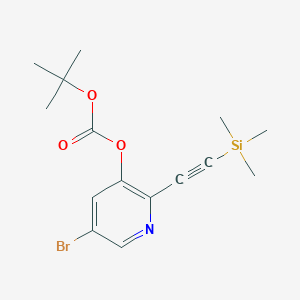
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)
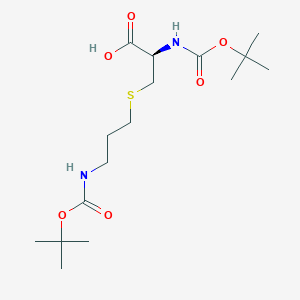
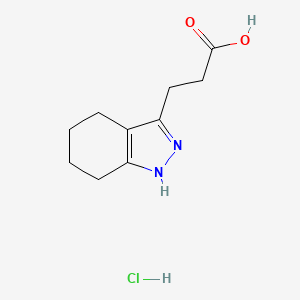
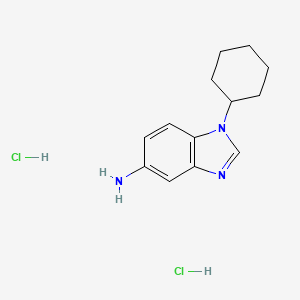
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
